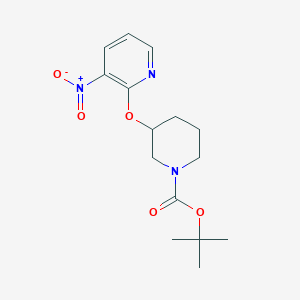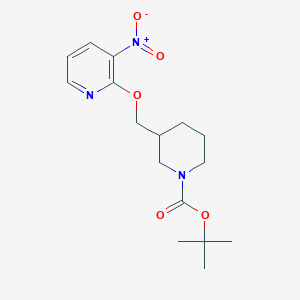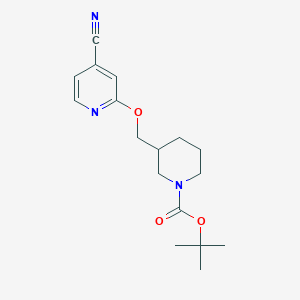
2-Chloro-N-(3-cyano-pyridin-2-yl)-acetamide
Descripción general
Descripción
2-Chloro-N-(3-cyano-pyridin-2-yl)-acetamide, also known as CCNAA, is a chemical compound that has attracted significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the class of pyridine derivatives and is widely used in scientific research.
Mecanismo De Acción
The mechanism of action of 2-Chloro-N-(3-cyano-pyridin-2-yl)-acetamide is not fully understood. However, studies have shown that this compound inhibits the activity of certain enzymes, including cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE4). This inhibition leads to a reduction in the production of inflammatory mediators, such as prostaglandins and cytokines, which are involved in the development of various diseases.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound inhibits the proliferation of cancer cells and induces apoptosis. This compound has also been shown to reduce the production of inflammatory mediators, such as prostaglandins and cytokines, in various cell types. In vivo studies have shown that this compound exhibits anti-inflammatory and anti-tumor effects in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the primary advantages of using 2-Chloro-N-(3-cyano-pyridin-2-yl)-acetamide in lab experiments is its high yield and purity. This compound is also relatively easy to synthesize, making it a cost-effective compound for research purposes. However, one of the limitations of using this compound in lab experiments is its potential toxicity. Studies have shown that this compound can induce cytotoxicity in certain cell types, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research involving 2-Chloro-N-(3-cyano-pyridin-2-yl)-acetamide. One potential direction is the development of new drugs based on this compound. Studies have shown that this compound exhibits anti-inflammatory and anti-tumor properties, making it a promising candidate for the development of new drugs for various diseases. Another potential direction is the investigation of the mechanism of action of this compound. Further studies are needed to fully understand how this compound inhibits the activity of certain enzymes and reduces the production of inflammatory mediators. Additionally, the potential toxicity of this compound needs to be further investigated to determine its safety for use in humans.
Aplicaciones Científicas De Investigación
2-Chloro-N-(3-cyano-pyridin-2-yl)-acetamide has been extensively used in scientific research due to its potential applications in various fields. One of the primary applications of this compound is in the development of new drugs. This compound has been shown to exhibit anti-inflammatory and anti-tumor properties, making it a promising candidate for the development of new drugs for various diseases.
Propiedades
IUPAC Name |
2-chloro-N-(3-cyanopyridin-2-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClN3O/c9-4-7(13)12-8-6(5-10)2-1-3-11-8/h1-3H,4H2,(H,11,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEFVMEQGLMCPRM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)NC(=O)CCl)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Chloro-9-cyclobutyl-8,9-dihydro-5H-pyrimido[4,5-b][1,4]diazepin-6(7H)-one](/img/structure/B3210167.png)
![1-[(2-Aminophenyl)methyl]imidazolidin-2-one](/img/structure/B3210171.png)

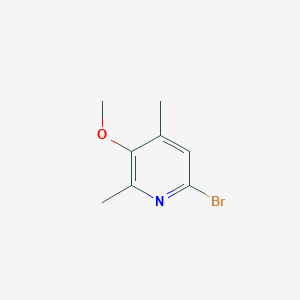

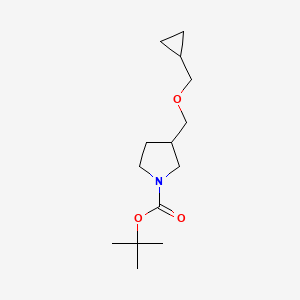
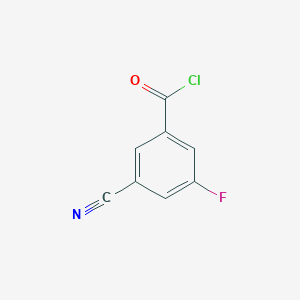
![pyrido[2,3-b][1,4]benzothiazepin-6(5H)-one](/img/structure/B3210222.png)
![Propanedioic acid, 2-[2-(methoxy-d3)phenoxy]-, 1,3-diethyl ester](/img/structure/B3210228.png)

